
STn Epitope
Overview
Description
The STn epitope (sialyl-Tn antigen) is a tumor-associated carbohydrate antigen characterized by the structure Neu5Acα2-6GalNAcα1-O-Ser/Thr. It is overexpressed in various carcinomas, including colorectal, ovarian, and breast cancers, and is associated with poor prognosis due to its role in immune evasion and metastasis . Unlike non-sialylated epitopes like Tn (GalNAcα1-O-Ser/Thr), STn features terminal sialic acid residues, which influence its antigenicity and interaction with antibodies . STn’s detection in clinical settings relies on monoclonal antibodies (mAbs) targeting its unique sialylated structure, though steric hindrance from neighboring glycans or proteins can affect binding efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzoquinone can be synthesized through the oxidation of hydroquinone. This reaction typically involves the use of oxidizing agents such as ferric chloride, hydrogen peroxide, or potassium dichromate. The reaction is carried out in an acidic medium to facilitate the oxidation process .
Industrial Production Methods: Industrially, 1,4-benzoquinone is produced by the oxidation of hydroquinone using air in the presence of a catalyst like vanadium pentoxide. The hydroquinone is dissolved in water and heated to a temperature of 70-80°C. Air is then bubbled through the solution, causing the formation of 1,4-benzoquinone as a precipitate .
Types of Reactions:
Reduction: It can be oxidized back to benzoquinone using oxidizing agents like silver nitrate or ferric chloride.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, hydrogen peroxide, potassium dichromate.
Reducing Agents: Sodium borohydride, zinc in acidic conditions.
Substitution Reagents: Acetic anhydride, sulfuric acid.
Major Products:
Hydroquinone: Formed by the reduction of benzoquinone.
Triacetylhydroxyquinol: Formed by the substitution reaction with acetic anhydride and sulfuric acid.
Scientific Research Applications
Cancer Biomarker
The STn epitope is primarily recognized as a biomarker for various cancers, particularly breast and colorectal cancers. Its expression is often associated with poor prognosis and aggressive tumor behavior. Studies have shown that elevated levels of STn can be detected in the serum of cancer patients, making it a valuable tool for early diagnosis and monitoring disease progression.
- Case Study : A study published in Clinical Cancer Research demonstrated that serum STn levels correlate with tumor burden in breast cancer patients, indicating its potential as a non-invasive diagnostic marker .
Immunohistochemistry
Immunohistochemical staining for STn can be utilized to assess tumor samples, aiding in the differentiation between malignant and benign lesions. This method enhances the accuracy of histopathological evaluations.
- Example : In colorectal cancer, STn expression was found to be significantly higher in malignant tissues compared to adjacent normal tissues, thus serving as a reliable diagnostic criterion .
Targeted Therapy
The this compound serves as a target for monoclonal antibodies designed to selectively bind to cancer cells expressing this antigen. This targeted approach minimizes damage to normal tissues while maximizing therapeutic efficacy.
- Therapeutic Candidate : Monoclonal antibodies targeting the this compound are currently being developed and tested in clinical trials for their effectiveness in treating various cancers .
Vaccine Development
STn has been explored as a component of cancer vaccines. Vaccines incorporating STn can stimulate an immune response against tumor cells expressing this epitope.
- Research Findings : A study highlighted the development of a synthetic vaccine containing STn conjugated to a carrier protein, which elicited strong immune responses in preclinical models .
Epitope Mapping and Immunogenicity Studies
Research involving the mapping of the this compound aids in understanding its immunogenicity and interactions with immune cells. This knowledge is crucial for developing effective immunotherapies.
- Immunogenicity Analysis : Studies have utilized epitope mapping techniques to identify T-cell responses against the this compound, contributing to the design of personalized cancer vaccines .
Nanoparticle-Based Delivery Systems
Recent advancements have seen the incorporation of STn into nanoparticle-based systems for targeted drug delivery, enhancing therapeutic outcomes while reducing side effects.
- Innovative Approach : Epitope-imprinted nanoparticles have been developed to selectively capture and deliver chemotherapeutics to STn-expressing tumor cells .
Summary Table of Applications
Application Type | Description | Example/Case Study |
---|---|---|
Diagnostic | Biomarker for cancer detection | Elevated serum levels in breast cancer patients |
Immunohistochemistry | Staining tumor samples for diagnosis | Higher expression in colorectal malignancies |
Targeted Therapy | Monoclonal antibodies against STn | Clinical trials for various cancers |
Vaccine Development | Synthetic vaccines incorporating STn | Elicited immune responses in preclinical models |
Research Applications | Mapping immunogenicity and T-cell responses | Personalized vaccine design |
Nanoparticle Delivery | Targeted drug delivery systems | Epitope-imprinted nanoparticles |
Mechanism of Action
Benzoquinone exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These intermediates can generate reactive oxygen species, causing oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This mechanism is exploited in its use as an anticancer agent, where the generated oxidative stress can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Epitopes
Structural and Functional Comparisons
Table 1: Key Features of STn and Related Epitopes
- STn vs. Tn: While both are O-linked glycans, STn’s sialic acid moiety enhances its immunogenicity and specificity for malignant tissues. However, Tn’s simpler structure allows broader antibody cross-reactivity, complicating diagnostic specificity .
- STn vs. Sialyl-Lewis X: Unlike sialyl-Lewis X, which mediates endothelial adhesion via E-selectin, STn’s role is primarily immunosuppressive. Both epitopes are influenced by glycosyltransferase activity, but STn’s α2-6 sialylation is less common in healthy tissues, offering a clearer cancer biomarker .
Detection and Therapeutic Targeting
Antibody Development :
- STn-Specific mAbs : Antibodies like B72.3 and CC49 target STn but face challenges due to epitope masking by mucins or competing glycans .
- Epitope Binning-seq : High-throughput platforms like Epitope Binning-seq enable rapid comparison of antibody binding patterns, identifying STn-specific clones with minimal cross-reactivity to Tn or sialyl-Lewis X .
Clinical Utility :
- STn-based vaccines (e.g., Theratope) have shown mixed results in trials, partly due to heterogeneity in STn expression across tumors. In contrast, Tn-targeted therapies face safety concerns due to expression in normal tissues .
Biological Activity
The Sialyl-Tn (STn) epitope is a carbohydrate antigen that has garnered significant attention in cancer research due to its unique expression patterns and potential role in tumor progression. This article delves into the biological activity of the STn epitope, highlighting its expression in various cancers, mechanisms of action, and implications for diagnosis and therapy.
Overview of this compound
The this compound is a truncated glycan structure characterized by the presence of sialic acid linked to a Tn antigen. It is primarily expressed in epithelial tumors, including pancreatic, colorectal, and ovarian cancers, while being absent in most normal tissues. This selective expression makes STn a promising target for cancer biomarkers and therapeutic interventions .
Table 1: STn Expression in Various Cancers
Cancer Type | Expression Frequency | Reference |
---|---|---|
Pancreatic Cancer | High | , |
Colorectal Cancer | High | , |
Ovarian Cancer | Moderate | , |
Esophageal Cancer | Significant |
Research indicates that STn is over-expressed in cancer cells compared to their healthy counterparts. For instance, a systematic review highlighted that patients with STn-positive tumors generally have poorer prognoses compared to those with negative tumors . The expression of STn has been associated with histological grade and lymph node metastasis, indicating its potential as a prognostic marker .
The biological activity of the this compound involves several mechanisms that contribute to tumorigenesis:
- Tumor Promotion : The presence of STn can enhance tumor cell proliferation and metastatic potential. Studies have shown that engineered expression of STn in pancreatic cancer cell lines increases their tumorigenicity, suggesting a direct role in promoting malignancy .
- Immune Evasion : The this compound modulates immune responses by impairing the function of cytotoxic T cells. It has been observed that STn-expressing cancer cells can escape apoptosis by disrupting the signaling pathways of death receptors, leading to enhanced survival of malignant cells .
- Cell Signaling : STn can promote self-interactions and aggregation with other glycoproteins such as MUC1, potentially activating oncogenic signaling pathways. This interaction may lead to enhanced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .
Case Studies
Several studies have explored the clinical implications of STn expression:
- Pancreatic Cancer Study : A cohort study involving 39 patients with pancreatic ductal adenocarcinoma (PDAC) assessed the relationship between STn expression and patient outcomes. Although no significant correlation was found between STn levels and overall survival, the study underscored the need for further research on its prognostic value .
- Colorectal Cancer Analysis : In another analysis involving colorectal cancer patients, high levels of STn were linked to poor differentiation and advanced disease stages. This suggests that STn could serve as a valuable biomarker for early detection and treatment stratification .
Future Directions
The ongoing research into the this compound highlights its potential as a target for immunotherapy. Current investigations are focused on developing anti-STn monoclonal antibodies that could selectively target and eliminate STn-expressing tumor cells without affecting normal tissues. Furthermore, combining STn-targeted therapies with other treatment modalities may enhance therapeutic efficacy and improve patient outcomes.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to validate STn epitope-antibody interactions, and how do researchers ensure reproducibility?
- Methodological Answer : Common techniques include surface plasmon resonance (SPR) for real-time binding kinetics, ELISA for qualitative affinity assessment, and Western blotting for specificity validation . To ensure reproducibility, researchers must standardize antigen concentrations, control for nonspecific binding (e.g., using blocking agents like BSA), and include positive/negative controls in each experiment. Detailed protocols should reference established databases like the Immune Epitope Database (IEDB) for benchmarking .
Q. How can researchers access curated datasets on STn epitopes to inform hypothesis generation?
- Methodological Answer : The Immune Epitope Database (IEDB) provides experimentally validated epitope data, including STn-specific interactions, which can be filtered by host organism, antigen type, and assay method . Researchers should cross-reference these datasets with structural databases (e.g., PDB) to identify conserved regions or conformational epitopes. For novel epitopes, combining IEDB queries with PubMed keyword searches (e.g., "STn glycosylation AND cancer") ensures comprehensive coverage .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported this compound binding affinities across studies?
- Methodological Answer : Contradictions often arise from variability in glycosylation patterns or assay conditions. To address this:
- Control glycosylation status : Use glycoengineered cell lines or synthetic glycopeptides to standardize STn presentation .
- Orthogonal validation : Combine SPR (quantitative kinetics) with competitive ELISA (relative affinity ranking) to confirm results .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like pH or temperature .
Q. What computational strategies integrate experimental data to predict this compound immunogenicity in vaccine design?
- Methodological Answer :
- IEDB Analysis Resource : Use tools like MHC class I/II binding predictors and B cell epitope analyzers to identify immunogenic regions .
- Conservation analysis : Calculate epitope conservation across pathogen strains using algorithms like EpiCC to prioritize stable targets .
- Structural modeling : Combine molecular dynamics simulations with cryo-EM data to assess how glycosylation affects epitope accessibility .
Q. Key Considerations for Experimental Design
- Confounding variables : Glycosylation density, cell line variability, and assay pH can skew results. Pre-screen antigens using mass spectrometry to confirm STn expression .
- Ethical and statistical rigor : For in vivo studies, follow guidelines from institutional ethics committees and include power analyses to determine sample size .
Properties
CAS No. |
114661-01-7 |
---|---|
Molecular Formula |
C22H37N3O16 |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |
InChI Key |
RMINQIRDFIBNLE-NNRWGFCXSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
Synonyms |
Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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